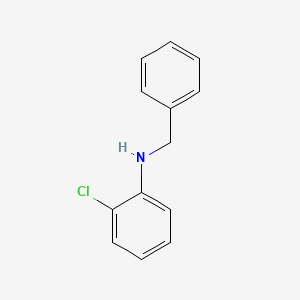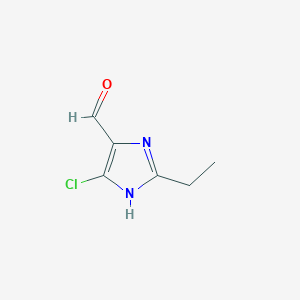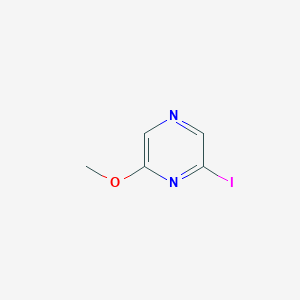![molecular formula C24H21NO3 B1313128 9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 146803-43-2](/img/structure/B1313128.png)
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate” is an organic compound . The IUPAC name for this compound is (9H-fluoren-9-yl)methyl (S)- (1- (1H-indol-3-yl)-3-oxopropan-2-yl)carbamate . The CAS Number is 246159-95-5 . The molecular weight of the compound is 410.47 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H22N2O3/c29-15-18 (13-17-14-27-25-12-6-5-7-19 (17)25)28-26 (30)31-16-24-22-10-3-1-8-20 (22)21-9-2-4-11-23 (21)24/h1-12,14-15,18,24,27H,13,16H2, (H,28,30)/t18-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a melting point of 166 degrees .Scientific Research Applications
Crystal Structure Analysis :
- The compound's crystal structure has been analyzed, revealing interesting molecular orientations and hydrogen bonding patterns. In one study, the molecular plane of the O=C—NH—Cα unit was found to be slightly pyramidalized, with the N atom deviating from the basal plane. This study highlights the unique spatial arrangement and bonding characteristics of the compound (Yamada et al., 2008).
Synthesis Methods :
- Research has focused on developing efficient synthesis methods for related compounds. For example, a study detailed a convenient synthesis method for 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, starting from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea) (Le & Goodnow, 2004).
Photoelectric Applications :
- Certain derivatives of the compound have been studied for their application in organic light emitting diodes (OLEDs). A study involving fluorene-based molecules highlighted their potential as hole transporting materials in yellow phosphorescent OLEDs, demonstrating improved current and external quantum efficiencies compared to other materials (Braveenth et al., 2021).
Photophysical Properties :
- The photophysical properties of related compounds have been extensively studied. One example is a fluorene-carbazole hybrid compound, which showed potential as a host material in phosphorescent OLEDs, exhibiting high efficiency and thermal stability (Du et al., 2014).
Chemical Analysis and Characterization :
- Studies have focused on the chemical characterization of similar compounds using various spectroscopic techniques. These analyses provide insights into the molecular structure, bonding, and electronic properties, which are crucial for understanding the compound's potential applications in various fields.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,15,18,23H,14,16H2,(H,25,27)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAFQLPJNOITCL-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177192 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146803-43-2 |
Source


|
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146803-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-formyl-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)



![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)






